Dual HDAC3/8 Degradation vs. Single-Target PROTAC XZ9002: Potency and Isoform Coverage
YX968 induces potent degradation of both HDAC3 (DC₅₀ = 1.7 nM) and HDAC8 (DC₅₀ = 6.1 nM) in MDA-MB-231 triple-negative breast cancer cells following 8 h treatment, whereas the first-generation HDAC3-selective PROTAC XZ9002 degrades only HDAC3 with a significantly higher DC₅₀ of 42 nM (14 h treatment) and shows no effect on HDAC8 protein levels [1][2]. YX968 is thus 25-fold more potent against HDAC3 and provides the additional benefit of HDAC8 co-degradation [1].
| Evidence Dimension | Cellular protein degradation (DC₅₀) |
|---|---|
| Target Compound Data | HDAC3 DC₅₀ = 1.7 nM; HDAC8 DC₅₀ = 6.1 nM (MDA-MB-231, 8 h) |
| Comparator Or Baseline | XZ9002: HDAC3 DC₅₀ = 42 nM; HDAC8 no degradation (MDA-MB-468, 14 h) |
| Quantified Difference | 25-fold greater HDAC3 degradation potency; additional HDAC8 degradation capability |
| Conditions | MDA-MB-231 breast cancer cells (YX968), MDA-MB-468 cells (XZ9002); Western blot quantification |
Why This Matters
The dual HDAC3/8 degradation profile of YX968 enables interrogation of cooperative or redundant biological functions of these two isozymes that cannot be addressed with single-target PROTACs or inhibitors.
- [1] Xiao Y, Hale S, et al. HDAC3 and HDAC8 PROTAC dual degrader reveals roles of histone acetylation in gene regulation. Cell Chemical Biology. 2023;30(11):1421-1435.e12. doi:10.1016/j.chembiol.2023.08.007. View Source
- [2] Chemical Probes Portal. YX968. Probe Summary. Accessed 2026. View Source
